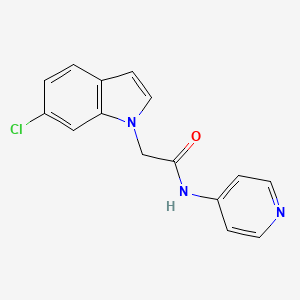

2-(6-chloro-1H-indol-1-yl)-N-(pyridin-4-yl)acetamide

Beschreibung

2-(6-Chloro-1H-indol-1-yl)-N-(pyridin-4-yl)acetamide is a synthetic heterocyclic compound featuring an indole core substituted with a chlorine atom at position 6, linked via an acetamide bridge to a pyridin-4-yl group. These compounds are typically synthesized via nucleophilic substitution or condensation reactions, as seen in similar heterocyclic systems . The chlorine substituent at the indole’s 6-position may enhance lipophilicity and influence binding interactions in biological systems, a feature observed in related halogenated indole derivatives .

Eigenschaften

Molekularformel |

C15H12ClN3O |

|---|---|

Molekulargewicht |

285.73 g/mol |

IUPAC-Name |

2-(6-chloroindol-1-yl)-N-pyridin-4-ylacetamide |

InChI |

InChI=1S/C15H12ClN3O/c16-12-2-1-11-5-8-19(14(11)9-12)10-15(20)18-13-3-6-17-7-4-13/h1-9H,10H2,(H,17,18,20) |

InChI-Schlüssel |

LREZDRYMNRAOGO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC2=C1C=CN2CC(=O)NC3=CC=NC=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(6-Chlor-1H-indol-1-yl)-N-(Pyridin-4-yl)acetamid umfasst typischerweise die folgenden Schritte:

Bildung des Indolrings: Der Indolring kann durch die Fischer-Indolsynthese hergestellt werden, bei der Phenylhydrazin unter sauren Bedingungen mit einem Aldehyd oder Keton reagiert.

Chlorierung: Der Indolring wird dann unter Verwendung von Reagenzien wie Thionylchlorid oder N-Chlorsuccinimid chloriert.

Acetamidbildung: Das chlorierte Indol wird mit Chloracetylchlorid umgesetzt, um das entsprechende Acetamid zu bilden.

Kopplung mit Pyridin: Schließlich wird das Acetamid unter basischen Bedingungen mit Pyridin-4-amin gekoppelt, um die Zielverbindung zu erhalten.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren würden wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltauswirkungen zu minimieren. Dazu könnten die Verwendung von Durchflussreaktoren, Lösungsmittelrecycling und katalytischen Prozessen gehören.

Analyse Chemischer Reaktionen

4. Wissenschaftliche Forschungsanwendungen

2-(6-Chlor-1H-indol-1-yl)-N-(Pyridin-4-yl)acetamid kann verschiedene wissenschaftliche Forschungsanwendungen haben:

Chemie: Als Baustein für die Synthese komplexerer Moleküle.

Biologie: Mögliche Verwendung als Sonde zur Untersuchung biologischer Prozesse, die Indol- und Pyridinderivate betreffen.

Medizin: Untersuchung seiner pharmakologischen Eigenschaften, wie entzündungshemmender, krebshemmender oder antimikrobieller Aktivitäten.

Industrie: Einsatz bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Synthese anderer wertvoller Verbindungen.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(6-Chlor-1H-indol-1-yl)-N-(Pyridin-4-yl)acetamid hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen können Verbindungen mit Indol- und Pyridin-Moietäten mit verschiedenen Enzymen, Rezeptoren oder Nukleinsäuren interagieren und deren Aktivität modulieren. Die genauen molekularen Ziele und Pfade würden experimentelle Validierung erfordern.

Wissenschaftliche Forschungsanwendungen

2-(6-chloro-1H-indol-1-yl)-N-(pyridin-4-yl)acetamide may have several scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological processes involving indole and pyridine derivatives.

Medicine: Exploration of its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(pyridin-4-yl)acetamide would depend on its specific biological target. Generally, compounds with indole and pyridine moieties can interact with various enzymes, receptors, or nucleic acids, modulating their activity. The exact molecular targets and pathways would require experimental validation.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Indole-Pyridine Acetamides

The target compound shares core structural motifs with several analogs, differing primarily in substituent patterns (Table 1). Key comparisons include:

- Substituent Position on Indole : Unlike compounds like 1a (4-chlorobenzyl-substituted indole) or 1d (5-bromo-substituted indole) from , the target compound features a 6-chloroindole group. This positional variation may alter electronic effects and steric interactions .

- Acetamide Linkage: The pyridin-4-yl acetamide moiety is common in analogs such as 1a–1g (), but the absence of a hydroxyl group (cf.

- Heterocyclic Modifications : Compounds like 2-(3-acetyl-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide () introduce acetyl groups on the indole, which could modulate metabolic stability compared to the chloro-substituted target compound.

Biologische Aktivität

2-(6-chloro-1H-indol-1-yl)-N-(pyridin-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C12H10ClN3O |

| Molecular Weight | 239.68 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 13134936 |

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study evaluated various derivatives of indole compounds, including this one, against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound ranged from 0.0039 to 0.025 mg/mL, indicating potent activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Antifungal Activity

In addition to its antibacterial effects, the compound has demonstrated antifungal activity. In vitro studies have shown that it effectively inhibits the growth of various fungal strains, including Candida albicans. The MIC values for antifungal activity were found to be comparable to those of established antifungal agents .

Table 2: Antifungal Activity

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.0048 |

| Fusarium oxysporum | 0.039 |

Anticancer Activity

The anticancer potential of this compound has also been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it was noted that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 20 µM .

Case Study: MCF-7 Cell Line

A study conducted on MCF-7 cells highlighted the following results:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 40 | 30 |

The mechanism behind the biological activities of this compound is hypothesized to involve interactions with specific cellular targets that lead to disruptions in cellular processes such as DNA replication and protein synthesis. The presence of the indole moiety is significant for its bioactivity, contributing to its ability to penetrate cell membranes and interact with intracellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.